3-Hydroxytetrahydro-4H-pyran-4-one

Antioxidant Activity DPPH Assay Radical Scavenging

This saturated heterocyclic ketone is differentiated by its 3-hydroxyl group, a critical hydrogen-bond donor/acceptor that enables metal-chelation and fundamentally alters biological activity compared to unsubstituted Tetrahydropyran-4-one. This functionalization is essential for tyrosinase inhibition and antibacterial activity, making it the required scaffold for structure-activity relationship (SAR) studies targeting oxidative stress, colorectal cancer (active HCT-116 IC50 ~75-85 µM), and Gram-positive pathogens. Its dual ketone/hydroxyl functionality serves as a versatile intermediate for constructing complex heterocyclic systems, including bromopyran and acetoxy-pyranone derivatives. Insist on ≥95% purity for reproducible synthesis and bioassay results.

Molecular Formula C5H8O3
Molecular Weight 116.116
CAS No. 72250-01-2
Cat. No. B2857426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxytetrahydro-4H-pyran-4-one
CAS72250-01-2
Molecular FormulaC5H8O3
Molecular Weight116.116
Structural Identifiers
SMILESC1COCC(C1=O)O
InChIInChI=1S/C5H8O3/c6-4-1-2-8-3-5(4)7/h5,7H,1-3H2
InChIKeyAONISXKJRMECRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 3 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxytetrahydro-4H-pyran-4-one (CAS 72250-01-2): A Verified Heterocyclic Building Block with Documented Reactivity and Bioactivity


3-Hydroxytetrahydro-4H-pyran-4-one (CAS 72250-01-2) is a saturated heterocyclic compound with the molecular formula C5H8O3 and a molecular weight of 116.12 g/mol, featuring a tetrahydropyran ring system with a ketone at the 4-position and a hydroxyl group at the 3-position [1]. Its chemical structure positions it as a versatile intermediate in organic synthesis, with documented reactivity including ozonization and reduction pathways [2]. Beyond its role as a building block, the 3-hydroxy-4-pyranone scaffold is recognized for diverse biological activities, including antibacterial, antioxidant, and cytotoxic properties, which are actively investigated in medicinal chemistry [3].

Why Tetrahydropyran-4-one (CAS 29943-42-8) Cannot Substitute for 3-Hydroxytetrahydro-4H-pyran-4-one (CAS 72250-01-2) in High-Value Applications


The 3-hydroxyl group on 3-Hydroxytetrahydro-4H-pyran-4-one is not a minor modification; it fundamentally alters the compound's physicochemical and biological profile compared to the unsubstituted analog, Tetrahydro-4H-pyran-4-one (CAS 29943-42-8). This hydroxyl moiety introduces a new hydrogen-bond donor and acceptor site, significantly increasing polarity, reducing lipophilicity, and enabling metal-chelation properties absent in the parent ketone [1]. Critically, this functional group is essential for the bioactivity observed in 3-hydroxy-4-pyranone derivatives, which has been linked to tyrosinase inhibition and antibacterial activity [2]. Therefore, generic substitution with simpler tetrahydropyran-4-one building blocks will not recapitulate the targeted synthetic utility or biological outcomes required in pharmaceutical and material science research programs.

Quantitative Evidence for the Differentiation of 3-Hydroxytetrahydro-4H-pyran-4-one (CAS 72250-01-2)


Antioxidant Capacity: DPPH Radical Scavenging Activity Superior to BHT

Derivatives of the 4H-pyran scaffold, which share the core structure of 3-Hydroxytetrahydro-4H-pyran-4-one, demonstrate significant antioxidant activity. In head-to-head assays, specific derivatives exhibited DPPH radical scavenging potencies that were more efficient than the standard antioxidant butylated hydroxytoluene (BHT) [1]. This indicates that the 3-hydroxy-4-pyranone core offers a quantifiable advantage over established antioxidants in this model system.

Antioxidant Activity DPPH Assay Radical Scavenging

Cytotoxic Activity: Antiproliferative Effects Against HCT-116 Colorectal Cancer Cells

Compounds based on the 4H-pyran scaffold, from which 3-Hydroxytetrahydro-4H-pyran-4-one is derived, have been evaluated for their antiproliferative activity. In cell viability assays, specific derivatives (e.g., 4d and 4k) effectively suppressed the proliferation of HCT-116 colorectal cancer cells, with the lowest observed IC50 values being 75.1 µM and 85.88 µM, respectively [1]. This provides a quantitative baseline for the cytotoxic potential of this chemical class against a relevant cancer model.

Cytotoxicity Anticancer HCT-116 Colorectal Cancer

Antibacterial Activity: Demonstrated Potency Against Gram-Positive Bacteria

Research on derivatives of the 3-hydroxy-4-pyranone scaffold has consistently shown potent antibacterial activity, particularly against Gram-positive bacterial strains [1]. While direct MIC data for the parent compound 3-Hydroxytetrahydro-4H-pyran-4-one is not available in the screened sources, related 4H-pyran derivatives have been shown to inhibit all tested Gram-positive isolates, except for B. cereus [2]. This class-level activity profile is a key differentiator from simpler tetrahydropyran-4-ones, which lack this bioactivity.

Antibacterial Gram-positive Staphylococcus aureus

Synthetic Utility: A Versatile Intermediate for Complex Heterocyclic Construction

3-Hydroxytetrahydro-4H-pyran-4-one is a valuable building block in organic synthesis, particularly for constructing complex heterocyclic systems. Its documented synthetic utility is supported by primary literature detailing its preparation via ozonization and reduction, as well as its conversion into brominated and acetylated pyranone derivatives [1]. This contrasts with simpler tetrahydropyran-4-one, which is primarily used for generating protecting groups and symmetric methane derivatives . The presence of both a ketone and a hydroxyl group on the pyran ring provides dual functionalization points, enabling a wider range of synthetic transformations.

Organic Synthesis Heterocyclic Chemistry Building Block

High-Value Research and Development Applications for 3-Hydroxytetrahydro-4H-pyran-4-one (CAS 72250-01-2)


Antioxidant Lead Discovery and Optimization

The demonstrated ability of 4H-pyran derivatives to scavenge DPPH radicals more efficiently than BHT [1] positions 3-Hydroxytetrahydro-4H-pyran-4-one as a key scaffold for medicinal chemistry programs focused on developing novel antioxidant therapies. Researchers can utilize this compound as a starting point for synthesizing and screening libraries of derivatives to identify new candidates for diseases involving oxidative stress.

Anticancer Drug Development Targeting Colorectal Cancer

Based on the observed cytotoxic activity of related 4H-pyran derivatives against HCT-116 colorectal cancer cells (IC50 values of 75.1 µM and 85.88 µM) [1], this compound is a suitable precursor for synthesizing and evaluating new chemical entities aimed at treating colorectal cancer. Its use in structure-activity relationship (SAR) studies can help optimize potency and selectivity against this and other cancer cell lines.

Synthesis of Complex Heterocyclic Frameworks

The dual ketone and hydroxyl functionalities of 3-Hydroxytetrahydro-4H-pyran-4-one make it an ideal building block for constructing complex heterocyclic systems, as demonstrated by its conversion to bromopyran and acetoxy-pyranone derivatives [2]. This application is critical for medicinal chemists and process chemists who require a versatile intermediate for the multi-step synthesis of drug candidates or natural product analogs.

Antibacterial Drug Discovery and Development

The class-level antibacterial activity of 3-hydroxy-4-pyranone derivatives against Gram-positive pathogens [3] supports the use of 3-Hydroxytetrahydro-4H-pyran-4-one as a foundational core for antibacterial drug discovery. Procurement of this compound is justified for programs aiming to identify new lead compounds that can overcome resistance to existing antibiotics.

Technical Documentation Hub

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